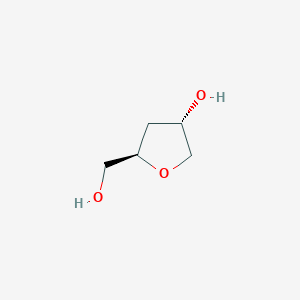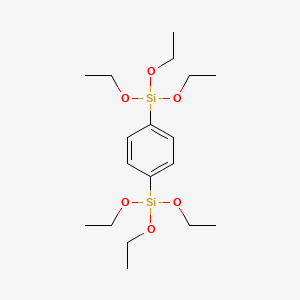
1,4-Bis(triéthoxysilyl)benzène
Vue d'ensemble
Description
1,4-Bis(triethoxysilyl)benzene is an organosilicon compound with the molecular formula C18H34O6Si2. It is a silicon-based nucleophile known for its reactivity in palladium-catalyzed cross-coupling reactions. This compound is extensively used as a precursor in the synthesis of various periodic mesoporous organosilicas (PMOs) .
Applications De Recherche Scientifique
1,4-Bis(triethoxysilyl)benzene has a wide range of applications in scientific research, including:
Mécanisme D'action
Target of Action
1,4-Bis(triethoxysilyl)benzene (BTEB) is a silicon-based nucleophile . Its primary targets are the reactants in Pd-catalyzed cross-coupling reactions . These reactions are fundamental in organic synthesis, and BTEB plays a crucial role in facilitating these reactions.
Mode of Action
BTEB interacts with its targets through nucleophilic attack, a common mechanism in organic chemistry . In Pd-catalyzed cross-coupling reactions, BTEB acts as a nucleophile, donating an electron pair to form a new bond with the electrophilic carbon .
Biochemical Pathways
BTEB is extensively used as a precursor in the synthesis of a variety of periodic mesoporous organosilicas (PMOs) . PMOs are a class of materials that have found applications in various fields, including catalysis, adsorption, and drug delivery. The formation of PMOs involves the self-assembly of BTEB and other organosilica precursors around a template, followed by the removal of the template to leave behind a porous structure .
Result of Action
The primary result of BTEB’s action is the formation of PMOs . These materials have unique properties, such as high surface areas, tunable pore sizes, and the ability to incorporate a variety of functional groups, which make them useful in a wide range of applications .
Action Environment
The action of BTEB is influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis of the triethoxysilyl groups . Therefore, reactions involving BTEB are typically carried out under anhydrous conditions . Additionally, the reaction temperature can affect the rate of the cross-coupling reactions in which BTEB participates .
Analyse Biochimique
Biochemical Properties
1,4-Bis(triethoxysilyl)benzene plays a significant role in biochemical reactions, particularly in the synthesis of mesoporous materials. It interacts with enzymes and proteins involved in the hydrolysis and polycondensation processes. The compound’s triethoxysilyl groups undergo hydrolysis, forming silanol groups that further condense to create a stable siloxane network. This interaction is crucial for the formation of periodic mesoporous organosilicas .
Cellular Effects
1,4-Bis(triethoxysilyl)benzene influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable siloxane networks can affect cell adhesion and proliferation. Additionally, its incorporation into cellular structures can modulate the expression of genes related to cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of 1,4-Bis(triethoxysilyl)benzene involves its hydrolysis and subsequent polycondensation. The compound’s triethoxysilyl groups hydrolyze to form silanol groups, which then condense to create siloxane bonds. This process is facilitated by the presence of water and acidic or basic catalysts. The resulting siloxane network provides structural stability and functionality to the synthesized materials .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Bis(triethoxysilyl)benzene change over time due to its hydrolysis and condensation reactions. The compound’s stability and degradation are influenced by environmental factors such as temperature, pH, and the presence of catalysts. Long-term studies have shown that the siloxane networks formed by this compound remain stable, maintaining their structural integrity and functionality over extended periods .
Dosage Effects in Animal Models
The effects of 1,4-Bis(triethoxysilyl)benzene vary with different dosages in animal models. At low doses, the compound promotes the formation of stable siloxane networks without causing significant toxicity. At high doses, it can induce adverse effects such as inflammation and tissue damage. These threshold effects highlight the importance of optimizing dosage levels to achieve desired outcomes while minimizing potential risks .
Metabolic Pathways
1,4-Bis(triethoxysilyl)benzene is involved in metabolic pathways related to the hydrolysis and polycondensation of silanol groups. The compound interacts with enzymes and cofactors that facilitate these reactions, leading to the formation of stable siloxane networks. These metabolic pathways are essential for the synthesis of periodic mesoporous organosilicas and other advanced materials .
Transport and Distribution
Within cells and tissues, 1,4-Bis(triethoxysilyl)benzene is transported and distributed through interactions with transporters and binding proteins. The compound’s triethoxysilyl groups enable it to bind to specific cellular components, facilitating its localization and accumulation in targeted areas. This targeted distribution is crucial for the effective synthesis of mesoporous materials .
Subcellular Localization
1,4-Bis(triethoxysilyl)benzene exhibits specific subcellular localization patterns, primarily within the cytoplasm and cellular membranes. The compound’s triethoxysilyl groups allow it to interact with various cellular compartments, directing it to specific organelles. These interactions can influence the compound’s activity and function, enhancing its role in the synthesis of advanced materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(triethoxysilyl)benzene can be synthesized through the hydrolysis and condensation of 1,4-dichlorobenzene with triethoxysilane in the presence of a catalyst. The reaction typically involves the following steps:
Hydrolysis: The triethoxysilane undergoes hydrolysis to form silanol groups.
Condensation: The silanol groups then condense with 1,4-dichlorobenzene to form 1,4-Bis(triethoxysilyl)benzene.
The reaction conditions often include an acidic or basic catalyst, controlled temperature, and specific solvent systems to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of 1,4-Bis(triethoxysilyl)benzene follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrolysis: Large quantities of triethoxysilane are hydrolyzed in industrial reactors.
Continuous Condensation: The hydrolyzed product is continuously fed into a reactor containing 1,4-dichlorobenzene and a catalyst.
Purification: The final product is purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(triethoxysilyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the ethoxy groups to hydroxyl groups.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Hydroxyl-substituted derivatives.
Substitution: Various functionalized organosilicon compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Bis(trimethoxysilyl)benzene
- 1,2-Bis(triethoxysilyl)ethane
- 4,4′-Bis(triethoxysilyl)-1,1′-biphenyl
- 1,4-Bis(trimethylsilyl)benzene
Uniqueness
1,4-Bis(triethoxysilyl)benzene is unique due to its specific reactivity in palladium-catalyzed cross-coupling reactions and its ability to form highly ordered mesoporous structures. This makes it particularly valuable in the synthesis of PMOs with controlled morphologies and high surface areas .
Propriétés
IUPAC Name |
triethoxy-(4-triethoxysilylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O6Si2/c1-7-19-25(20-8-2,21-9-3)17-13-15-18(16-14-17)26(22-10-4,23-11-5)24-12-6/h13-16H,7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJNCOSWWOMZHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=C(C=C1)[Si](OCC)(OCC)OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
158530-97-3 | |
| Record name | 1,4-Bis(triethoxysilyl)benzene homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158530-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10467564 | |
| Record name | 1,4-Bis(triethoxysilyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2615-18-1 | |
| Record name | 1,4-Bis(triethoxysilyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Bis(triethoxysilyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
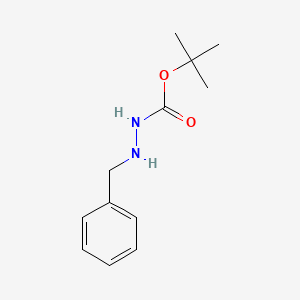



![Methyl 3-[(3-formylphenoxy)methyl]benzoate](/img/structure/B1313241.png)

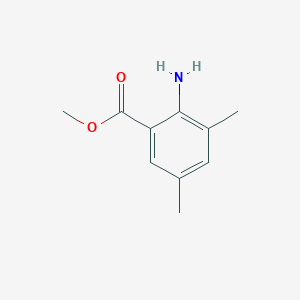

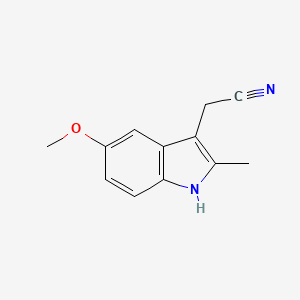
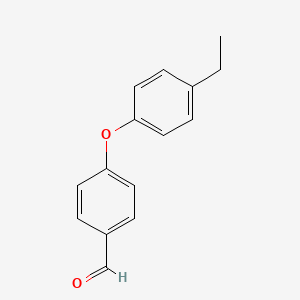

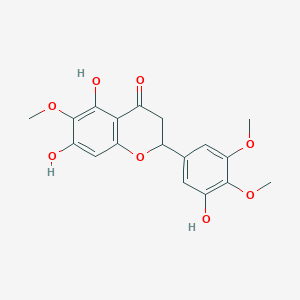
![(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid](/img/structure/B1313267.png)
